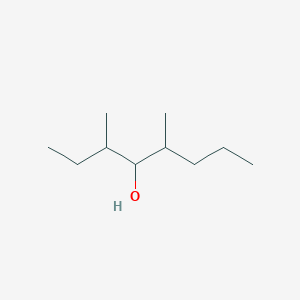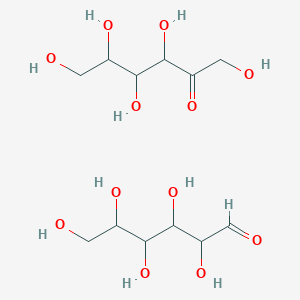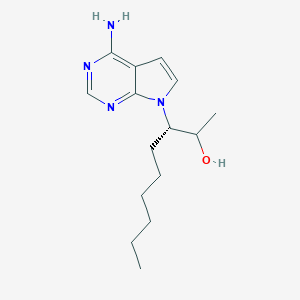
7-Deaza-ehna
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-ehna is a synthetic nucleoside analog that has been gaining attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it useful in various fields, including biochemistry, pharmacology, and molecular biology.
Aplicaciones Científicas De Investigación
7-Deaza-ehna has been used in scientific research as a tool to study DNA replication and repair. It has been shown to inhibit the activity of DNA polymerases and to induce DNA damage. This compound has also been used to study the role of DNA methylation in gene expression and to investigate the effects of DNA damage on cell viability.
Mecanismo De Acción
The mechanism of action of 7-Deaza-ehna involves its incorporation into DNA during replication. This compound has a similar structure to guanine, and it can be recognized by DNA polymerases as a substrate for replication. However, 7-Deaza-ehna lacks the nitrogen atom at position 7, which is essential for hydrogen bonding with cytosine. This structural difference leads to the inhibition of DNA polymerase activity and the induction of DNA damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Deaza-ehna depend on the concentration and exposure time of the compound. At low concentrations, 7-Deaza-ehna can be incorporated into DNA without causing significant damage. However, at high concentrations, this compound can induce DNA strand breaks and inhibit DNA replication. In addition, 7-Deaza-ehna has been shown to induce apoptosis in cancer cells and to decrease cell viability in a dose-dependent manner.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Deaza-ehna is its ability to inhibit DNA polymerase activity and induce DNA damage, which makes it a useful tool for studying DNA replication and repair. However, this compound also has limitations, including its potential toxicity at high concentrations and its lack of specificity for DNA polymerases. In addition, the synthesis of 7-Deaza-ehna can be challenging, and the purity of the compound can affect its activity.
Direcciones Futuras
For the use of 7-Deaza-ehna include the development of new cancer therapies, the investigation of the role of DNA methylation in gene expression, and the development of new synthesis methods.
Métodos De Síntesis
The synthesis method of 7-Deaza-ehna involves the reaction of 7-deaza-2'-deoxyguanosine with ethylene glycol and acetic anhydride. This reaction produces 7-Deaza-ehna as the final product. The purity of the compound can be increased by recrystallization or column chromatography.
Propiedades
Número CAS |
103298-51-7 |
|---|---|
Fórmula molecular |
C15H24N4O |
Peso molecular |
276.38 g/mol |
Nombre IUPAC |
(3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-9-8-12-14(16)17-10-18-15(12)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17,18)/t11?,13-/m0/s1 |
Clave InChI |
XJXHFKSYERWTQJ-YUZLPWPTSA-N |
SMILES isomérico |
CCCCCC[C@@H](C(C)O)N1C=CC2=C(N=CN=C21)N |
SMILES |
CCCCCCC(C(C)O)N1C=CC2=C(N=CN=C21)N |
SMILES canónico |
CCCCCCC(C(C)O)N1C=CC2=C(N=CN=C21)N |
Sinónimos |
7-deaza-9-(2-hydroxy-3-nonyl)adenine 7-deaza-9-(2-hydroxy-3-nonyl)adenine oxalate 7-deaza-EHNA 7-deaza-erythro-9-(2-hydroxy-3-nonyl)adenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



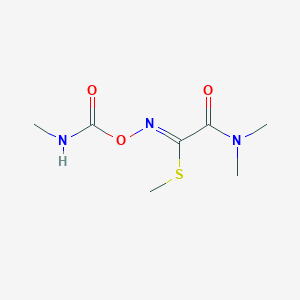
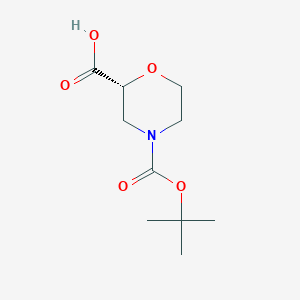
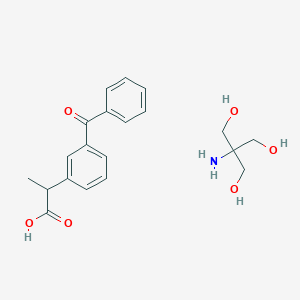
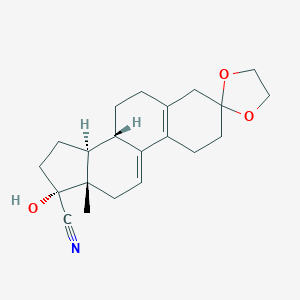
![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)
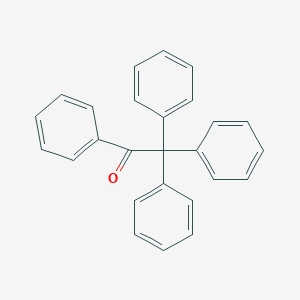
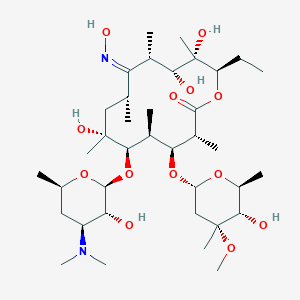
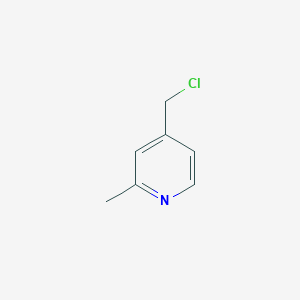
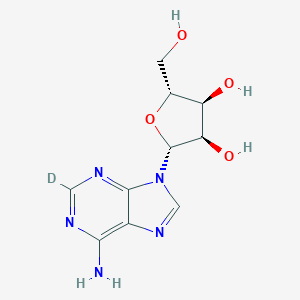
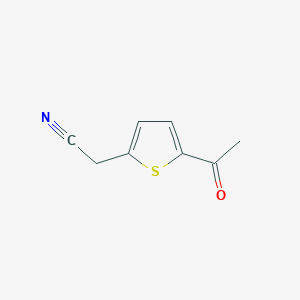
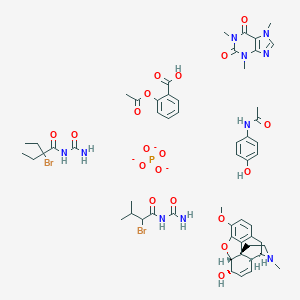
![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)
